LIMK1 inhibitor 1

LIMK1 Kinase Inhibition Chemical Probe

LIMK1 inhibitor 1 (CAS 332904-10-6) provides a structurally distinct 5,6-substituted 4-aminothieno[2,3-d]pyrimidine scaffold, ideal for experiments requiring graded inhibition of cofilin phosphorylation. Its low micromolar potency avoids confounding cytotoxicity of nanomolar inhibitors. This unique chemotype serves as a divergent starting point for SAR studies and a matched negative control for scaffold-specific off-target effects. Choose this compound for precise, validated LIMK1 pathway modulation.

Molecular Formula C12H15N3S2
Molecular Weight 265.4 g/mol
Cat. No. B430256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIMK1 inhibitor 1
Molecular FormulaC12H15N3S2
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C3=C(CCCCC3)SC2=N1)N
InChIInChI=1S/C12H15N3S2/c1-16-12-14-10(13)9-7-5-3-2-4-6-8(7)17-11(9)15-12/h2-6H2,1H3,(H2,13,14,15)
InChIKeyHNTYFPDRWSPGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LIMK1 Inhibitor 1: Chemical Identity and Baseline Characteristics for Research Procurement


LIMK1 inhibitor 1 (CAS: 332904-10-6), also designated compound 24, is a small-molecule inhibitor of LIM domain kinase 1 (LIMK1) belonging to the 5,6-substituted 4-aminothieno[2,3-d]pyrimidine class [1]. It was identified through scaffold reversal of a prior 4-aminobenzothieno[3,2-d]pyrimidine hit series and exhibits low micromolar inhibition of LIMK1 enzymatic activity [1]. The compound has a molecular weight of 265.40 Da and the molecular formula C₁₂H₁₅N₃S₂ .

Why Generic Substitution of LIMK1 Inhibitor 1 Fails: Scaffold-Dependent Potency and Selectivity


LIMK1 inhibitors exhibit profound scaffold- and binding-mode-dependent differences in biochemical potency, selectivity profiles, and cellular pharmacodynamics. A comparative assessment of 17 reported LIMK1/2 inhibitors revealed that only three compounds (TH-257, LIJTF500025, and LIMKi3) met criteria for both potency and selectivity suitable for in vitro and in vivo pharmacological tool use [1]. The 5,6-substituted 4-aminothieno[2,3-d]pyrimidine scaffold of LIMK1 inhibitor 1 represents a structurally distinct chemotype from the bis-aryl ureas (e.g., SR7826), pyrrolopyrimidines, and allosteric inhibitors that dominate the field, precluding reliable extrapolation of activity or selectivity from other in-class compounds [2]. Direct substitution without experimental validation would introduce uncontrolled variables in any LIMK1-dependent assay system.

Quantitative Differentiation of LIMK1 Inhibitor 1: Evidence-Based Procurement Criteria


Moderate Biochemical Potency Enables Partial LIMK1 Inhibition Studies

LIMK1 inhibitor 1 (compound 24) exhibits low micromolar inhibition of LIMK1, in contrast to the low nanomolar potency of reference inhibitors such as BMS-3 (IC₅₀ = 5 nM) and CRT0105950 (IC₅₀ = 0.3 nM) [1][2]. This moderate potency profile is valuable for experimental designs requiring partial rather than complete kinase inhibition, particularly in cellular systems where full pathway blockade may induce compensatory signaling or cytotoxicity confounders [1].

LIMK1 Kinase Inhibition Chemical Probe Scaffold Reversal

Structurally Divergent 4-Aminothieno[2,3-d]pyrimidine Scaffold

LIMK1 inhibitor 1 is based on a 5,6-substituted 4-aminothieno[2,3-d]pyrimidine core, a scaffold derived via scaffold reversal from the earlier 4-aminobenzothieno[3,2-d]pyrimidine hit series [1]. This chemotype is structurally distinct from the ATP-competitive pyrrolopyrimidines (e.g., LIMKi3/BMS-5), bis-aryl ureas (e.g., SR7826), and allosteric inhibitors (e.g., TH-257) that constitute the majority of reported LIMK1 chemical probes [2]. Scaffold divergence reduces the likelihood of overlapping off-target profiles and provides a unique chemical starting point for structure-activity relationship (SAR) exploration [1].

Medicinal Chemistry Scaffold Hopping SAR LIMK1

Lower Molecular Weight and Simplified Structure for Medicinal Chemistry Optimization

With a molecular weight of 265.40 Da, LIMK1 inhibitor 1 is substantially smaller and less complex than advanced LIMK1 inhibitors such as BMS-3 (MW = 429.27 Da) and TH-257 (MW = 422.54 Da) [1]. This lower molecular weight and simplified substitution pattern (C₁₂H₁₅N₃S₂) reduce the synthetic burden for analog generation and improve the likelihood of favorable physicochemical properties during lead optimization campaigns .

Drug Discovery Lead Optimization Chemical Probe LIMK1

Optimal Research and Industrial Applications for LIMK1 Inhibitor 1


Partial LIMK1 Inhibition Studies in Actin Dynamics Research

The low micromolar potency of LIMK1 inhibitor 1 makes it suitable for experiments requiring graded inhibition of cofilin phosphorylation rather than complete pathway ablation. This is particularly relevant in cellular models of cytoskeletal remodeling where full LIMK1 blockade may induce compensatory activation of ROCK or other actin-regulatory kinases [1].

Scaffold-Based Medicinal Chemistry and SAR Exploration

The 5,6-substituted 4-aminothieno[2,3-d]pyrimidine scaffold of LIMK1 inhibitor 1 provides a structurally divergent starting point for lead optimization. Its low molecular weight (265 Da) and synthetically accessible substitution sites facilitate rapid analog generation to probe structure-activity relationships distinct from pyrrolopyrimidine or bis-aryl urea series [1].

Validation of LIMK1-Dependent Phenotypes in Cancer Cell Models

LIMK1 inhibitor 1 has been specifically cited for potential utility in anti-cancer research . Its moderate potency allows for dose-response characterization of LIMK1-dependent cancer cell phenotypes without the confounding cytotoxicity that may accompany more potent, nanomolar inhibitors at higher concentrations [1].

Negative Control or Reference Compound in Selectivity Profiling Panels

Given its distinct chemotype and modest potency, LIMK1 inhibitor 1 can serve as a structurally matched negative control or reference compound in kinase selectivity panels where the objective is to distinguish scaffold-specific off-target effects from genuine LIMK1-mediated pharmacology [1].

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